molecular formula C11H15N B1437080 N-(Cyclopropylmethyl)-4-methylaniline CAS No. 356539-35-0

N-(Cyclopropylmethyl)-4-methylaniline

Cat. No. B1437080
M. Wt: 161.24 g/mol
InChI Key: UVWDOXBEGQXRKN-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-4-methylaniline is a chemical compound that falls under the category of anilines . Anilines are organic compounds that contain a phenyl group attached to an amino group. The specific compound you’re asking about has a cyclopropylmethyl group attached to the nitrogen of the amino group and a methyl group attached to the fourth carbon of the phenyl ring .


Synthesis Analysis

The synthesis of N-(Cyclopropylmethyl)-4-methylaniline and similar compounds often involves the use of cyclopropane synthesis . This process involves the formation of a cyclopropane ring, which is a three-membered carbon ring. The process can involve various reactions such as the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . Another method involves the synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N .


Molecular Structure Analysis

The molecular structure of N-(Cyclopropylmethyl)-4-methylaniline can be analyzed using various techniques. For instance, X-ray diffraction can be used to determine the crystal structure of the compound . Additionally, the compound’s structure can be geometrically optimized at the DFT/B3LYP/6-311+G (2d, p) level .


Chemical Reactions Analysis

The chemical reactions involving N-(Cyclopropylmethyl)-4-methylaniline can be complex. For instance, free radicals can play a significant role in these reactions . Fleeting radicals can be seen by ring-opening of cyclopropyl methyl radical and 1,2-migration type rearrangements, which are unimolecular radical reactions with known reaction rates .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(Cyclopropylmethyl)-4-methylaniline can be influenced by its molecular structure. For instance, the presence of a cyclopropane ring can lead to strain in the molecule, which can affect its reactivity . At the nanometer level, the properties of the compound can change markedly, making possible the formation of new physical and chemical properties of the substance .

Scientific Research Applications

Oxidative Mechanisms and Cyclopropyl Group Dynamics

N-Dealkylation and Cyclopropyl Group Fragmentation

Research by Shaffer et al. (2001) investigated the oxidative N-dealkylation of N-cyclopropyl-N-methylaniline by horseradish peroxidase. This study elucidated the fate of the cyclopropyl group upon N-dealkylation, showing its fragmentation and indicating the role of a reactive aminium cation radical formed by single electron transfer oxidation. This insight is crucial for understanding cyclopropylamines' inactivation of cytochrome P450 enzymes, which also catalyze oxidative N-dealkylation (Shaffer, Morton, & Hanzlik, 2001).

Chemical Synthesis and Catalysis

Photoredox Catalysis for Cyclization

A study by Yadav & Yadav (2017) reported an efficient [4+2] cyclization of N-methylanilines with maleimides using N-hydroxyphthalimide as a metal-free organophotoredox catalyst. This method facilitates the synthesis of tetrahydroquinolines, demonstrating the utility of N-methylanilines in constructing complex heterocyclic structures under mild conditions (Yadav & Yadav, 2017).

Direct Catalytic Asymmetric Cyclopropylphosphonation

Another intriguing application is found in the work of Le et al. (2018), where N-methylaniline and N,N-diethylaniline derivatives were subjected to phosphonomethylation and asymmetric cyclopropylphosphonation reactions. This catalysis, performed by a Ru(II)-Pheox complex, showcases a novel approach to synthesizing optically active cyclopropylphosphonate derivatives, highlighting the versatility of N-methylanilines in asymmetric synthesis (Le, Ozaki, Chanthamath, Shibatomi, & Iwasa, 2018).

Future Directions

The future directions in the study and application of N-(Cyclopropylmethyl)-4-methylaniline and similar compounds could involve the development of new synthetic methodologies . For instance, the development of more sustainable and efficient processes for the N- and O-demethylation of compounds like oxycodone has been suggested . Additionally, pharmacological investigations of N-substituent variation in morphine and oxymorphone could lead to the development of new opioid therapeutics .

properties

IUPAC Name

N-(cyclopropylmethyl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-2-6-11(7-3-9)12-8-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWDOXBEGQXRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651278
Record name N-(Cyclopropylmethyl)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyclopropylmethyl)-4-methylaniline

CAS RN

356539-35-0
Record name N-(Cyclopropylmethyl)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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